4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Description
This compound is a quinazolin-4-one derivative featuring:
- A 3-chlorobenzylthio group at position 2 of the quinazolinone core.
- A methylbenzamide moiety at position 3, substituted with an N-propyl chain. The quinazolinone scaffold is known for diverse pharmacological activities, including carbonic anhydrase (CA) inhibition and antiviral properties. The 3-chlorobenzylthio group enhances lipophilicity and electronic interactions, while the propylbenzamide side chain may influence solubility and target binding .
Properties
IUPAC Name |
4-[[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-2-14-28-24(31)20-12-10-18(11-13-20)16-30-25(32)22-8-3-4-9-23(22)29-26(30)33-17-19-6-5-7-21(27)15-19/h3-13,15H,2,14,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSOJMXCTOORGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide , known for its unique structural features, is a member of the quinazolinone family. Quinazolinones are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, synthesizing available research findings, case studies, and potential applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 535.1 g/mol. Its structure features:
- A quinazolinone core , which is essential for its biological activity.
- A thioether linkage provided by the 3-chlorobenzyl thio group, potentially enhancing its reactivity and interaction with biological targets.
- An N-propylbenzamide moiety , which may contribute to its pharmacological properties.
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit promising antitumor properties. The specific compound has been evaluated for its potential to inhibit tumor cell proliferation. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Table 1: Comparative Antitumor Activities of Quinazolinone Derivatives
| Compound Name | Structural Features | Antitumor Activity |
|---|---|---|
| 3-Chlorobenzyl Quinazolinone | Thioether group | Moderate |
| 4-(1,2,3-Triazol-1-yl)Coumarin | Triazole substitution | High |
| 4-Oxoquinazoline Derivative | Quinazoline core | Variable |
Antimicrobial Properties
The presence of the thioether group in the structure may confer antimicrobial properties. Quinazolinones have been documented to exhibit activity against various bacterial strains and fungi . Further studies are needed to elucidate the specific antimicrobial efficacy of this compound.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of quinazolinone derivatives:
- Anticancer Studies : A study focusing on a series of quinazolinone compounds demonstrated that modifications at the C-4 position significantly enhanced their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells .
- Inhibition Studies : Another investigation highlighted that compounds with similar structural features showed effective inhibition against acetylcholinesterase (AChE), pointing towards potential neuroprotective applications .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Quinazolinone Core : Cyclization of an anthranilic acid derivative.
- Thioether Formation : Reaction with chlorobenzyl chloride.
- Amide Coupling : Using coupling reagents like EDCI to form the final product.
Comparison with Similar Compounds
Structural Analogs with Varied Benzylthio Substituents
Compounds sharing the 2-(benzylthio)-4-oxoquinazolin-3(4H)-yl scaffold but differing in substituents on the benzyl group are critical for structure-activity relationship (SAR) analysis.
Key Observations :
Analogs with Aliphatic vs. Aromatic Thioether Chains
Replacing benzylthio with aliphatic thioether chains significantly impacts activity:
Key Observations :
- Aliphatic thioethers (e.g., ethyl, cyanomethyl) exhibit superior CA inhibition compared to benzylthio derivatives, likely due to reduced steric hindrance .
- The target compound’s benzylthio group may prioritize selectivity over potency in certain isoforms.
Analogs with Modified Amide Moieties
The N-propylbenzamide group distinguishes the target compound from sulfonamide-based analogs:
Q & A
Q. What synthetic methodologies are optimal for preparing 4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide?
The compound can be synthesized via reflux conditions using a thioether-forming reaction between a 3-chlorobenzyl mercaptan derivative and a 4-oxoquinazolinone precursor. Key steps include:
- Substituent introduction : Reacting 4-chlorobenzaldehyde with methyl thioacetate under reflux to form the thiazolidinone core, followed by alkylation with a propylbenzamide group .
- Catalyst optimization : Using POCl₃ as a catalyst for cyclization, as demonstrated in analogous quinazolinone syntheses .
- Purification : Employing HPLC (e.g., C18 columns with acetonitrile/water gradients) to isolate the product, ensuring >95% purity .
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?
- ¹H NMR : Key signals include the 3-chlorobenzyl thioether proton (δ 4.2–4.5 ppm), quinazolinone aromatic protons (δ 7.3–8.1 ppm), and N-propylbenzamide methylene/methyl groups (δ 1.0–1.5 ppm) .
- IR Spectroscopy : Confirm the presence of a carbonyl (C=O) stretch at ~1680 cm⁻¹ (quinazolinone) and thioether (C-S) absorption at ~650 cm⁻¹ .
- HR-MS : Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 496.12) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial assays : Broth microdilution to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial PPTases (phosphopantetheinyl transferases), which are critical for fatty acid biosynthesis .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve stereochemical uncertainties in this compound?
- Crystallization : Grow crystals via slow evaporation of a DMSO/water mixture (2:1 v/v) .
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K .
- Analysis : Refine structures with SHELXL-97, confirming bond angles (e.g., C-S-C ≈ 105°) and dihedral angles between quinazolinone and benzamide moieties .
Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?
- Substituent variation : Replace the 3-chlorobenzyl group with fluorinated or electron-withdrawing analogs (e.g., 4-F, 2-CF₃) to enhance bacterial membrane penetration .
- Scaffold hopping : Synthesize oxadiazole or triazole analogs of the quinazolinone core to modulate enzyme-binding affinity .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays and logP measurements to balance lipophilicity (target: 2.5–3.5) .
Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be addressed?
- Solubility optimization : Formulate the compound with cyclodextrins or PEGylation to improve aqueous solubility .
- Metabolite identification : Use LC-MS/MS to detect rapid hepatic oxidation of the N-propyl group, necessitating prodrug strategies .
- Target validation : Employ CRISPR-Cas9 knockouts in bacterial strains to confirm PPTase-specific inhibition .
Q. What analytical methods ensure batch-to-batch consistency in purity and stability?
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring for decomposition products (e.g., hydrolysis of the thioether bond) .
- Chiral purity : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) if stereoisomers are present .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. How can computational modeling predict target binding modes and off-target risks?
- Docking studies : Use AutoDock Vina to simulate interactions with PPTase active sites, focusing on hydrogen bonding with Ser-97 and hydrophobic packing with Leu-102 .
- MD simulations : Perform 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Off-target screening : Query PubChem BioAssay for structural analogs with known activity against cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
